1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone
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Overview
Description
1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone is a complex organic compound that features a quinoline core substituted with a chlorophenyl sulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl sulfanyl group and the methyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction conditions may involve acidic or basic media and elevated temperatures.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized quinoline derivatives.
Scientific Research Applications
1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials with unique properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of 1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-{2-[(3-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone: This compound features a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.
1-{2-[(3-Methylphenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone: This compound has a methylphenyl group, which may affect its reactivity and biological activity.
1-{2-[(3-Fluorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone: The presence of a fluorophenyl group can influence the compound’s stability and interactions with biological targets.
Uniqueness
1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone is unique due to the specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c1-11-15-8-3-4-9-16(15)20-18(17(11)12(2)21)22-14-7-5-6-13(19)10-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJLVMIPAOIQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC(=CC=C3)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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